molecular formula C13H22Cl2N2 B3090248 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride CAS No. 1209-04-7

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride

Cat. No.: B3090248
CAS No.: 1209-04-7
M. Wt: 277.23 g/mol
InChI Key: OYDCYKWYDHYNLY-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride is a high-purity organic compound supplied as a solid and intended for research use only. This chemical features a piperidinamine core structure, a privileged scaffold in medicinal chemistry, which is functionalized with a 2-phenylethyl group. With a molecular formula of C13H20N2 and supplied as a dihydrochloride salt, this configuration often enhances the compound's stability and solubility for experimental applications. The product has a documented purity of 95% and is recommended for storage at room temperature. As a versatile chemical building block, it is primarily valued in organic synthesis and pharmaceutical research for the development and exploration of novel bioactive molecules. Its structure makes it a potential intermediate for creating compounds that may interact with central nervous system targets. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers can access the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCYKWYDHYNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride typically involves the reductive amination of 1-(2-phenylethyl)piperidin-4-one with an appropriate amine source. The reaction is often mediated by reducing agents such as sodium triacetoxyborohydride in the presence of acetic acid . The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production of the desired compound.

Chemical Reactions Analysis

Acylation Reactions

Acylation of the secondary amine in 1-(2-phenylethyl)-4-piperidinamine is a critical step for generating fentanyl analogs.

Key Reactions:

  • Propionylation : Reacting with propionic anhydride under reflux conditions yields fentanyl derivatives. For example:

    1 2 Phenylethyl 4 piperidinamine+(CH2CH2CO)2OFentanyl+H2O\text{1 2 Phenylethyl 4 piperidinamine}+(\text{CH}_2\text{CH}_2\text{CO})_2\text{O}\rightarrow \text{Fentanyl}+\text{H}_2\text{O}

    This reaction typically occurs in solvents like dichloromethane or toluene with catalytic bases (e.g., triethylamine) .

  • Acetylation : Treatment with acetic anhydride forms acetylated derivatives, often used in intermediate purification steps .

Table 1: Acylation Reaction Conditions

ReagentSolventTemperature (°C)ProductYield (%)Source
Propionic anhydrideDichloromethane70–80Fentanyl analog85–90
Acetic anhydrideToluene25 (RT)N-Acetyl intermediate75

Alkylation and Reductive Amination

The phenethyl group is introduced via alkylation or reductive amination:

  • Reductive Amination : Reacting 4-piperidinone with 2-phenylethylamine in the presence of sodium cyanoborohydride (NaBH3_3CN) or hydrogen/palladium-on-charcoal (Pd/C) forms the parent amine .

  • N-Alkylation : Using 2-phenylethyl chloride or tosylate in polar aprotic solvents (e.g., DMF) with potassium carbonate achieves N-substitution .

Hydrogenation and Catalytic Reduction

Catalytic hydrogenation is employed to reduce intermediates:

  • Debenzylation : Hydrogenation of benzyl-protected intermediates (e.g., 1-benzyl-4-anilinopiperidine) using Pd/C in ethanol removes the benzyl group, yielding the free amine .

  • Imine Reduction : Schiff bases formed during synthesis are reduced with lithium aluminum hydride (LiAlH4_4) or hydrogen/Pd-C to generate secondary amines .

Table 2: Hydrogenation Parameters

SubstrateCatalystPressure (psi)Time (h)ProductSource
1-Benzyl-4-anilinopiperidinePd/C (10%)2064-Anilinopiperidine
4-Anilinopyridine derivativePtO2_214.734-Anilinopiperidine analog

Hydrolysis and Salt Formation

  • Ester Hydrolysis : Ethyl or methyl esters (e.g., ethyl 4-anilinoisonipecotate) are hydrolyzed using hydrochloric acid or NaOH to carboxylic acids, which are further processed .

  • Salt Formation : The free base is converted to dihydrochloride salts via treatment with HCl in solvents like 2-propanol or acetone .

Metabolic Reactions

In vivo, 1-(2-phenylethyl)-4-piperidinamine undergoes cytochrome P450-mediated transformations:

  • N-Dealkylation : Removal of the phenethyl group by CYP3A4 generates nor-metabolites .

  • Hydroxylation : Oxidation at the piperidine ring or phenethyl moiety forms hydroxylated derivatives (e.g., 4′-hydroxy analogs) .

Table 3: Major Metabolic Pathways

EnzymeReaction TypeMetaboliteBioactivitySource
CYP3A4N-DealkylationNorfentanylInactive
CYP2D6Hydroxylation4′-Hydroxy-piperidinaminePotentially active

Stability and Degradation

  • Thermal Degradation : Heating above 200°C leads to decomposition, releasing toxic gases (e.g., HCl, NOx_x) .

  • Photolysis : Exposure to UV light induces N-oxide formation and ring-opening reactions .

Scientific Research Applications

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other piperidine derivatives, modulating pain perception and producing analgesic effects . The compound may also influence neurotransmitter release and reuptake, affecting various neural pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name (CAS) Molecular Formula Substituents Salt Form Molecular Weight (g/mol) Key Properties/Applications References
1-(2-Phenylethyl)-4-piperidinamine dihydrochloride (51448-56-7) C13H20N2·2HCl Phenethyl at N1, NH2 at C4 Dihydrochloride 277.23 Research use; CNS activity potential
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride (24775-76-6) C19H26Cl2N2 Phenyl at NH2, phenethyl at N1 Dihydrochloride 353.33 Increased lipophilicity due to phenyl
1-(4-Chlorobenzyl)-4-piperidinamine hydrochloride (1158497-67-6) C12H16ClN3·HCl 4-Chlorobenzyl at N1 Monohydrochloride 264.19 Enhanced receptor binding via Cl
1-Methyl-2-phenylpiperidin-4-amine dihydrochloride (93138-56-8) C12H18N2·2HCl Methyl at N1, phenyl at C2 Dihydrochloride 263.21 Altered conformational stability
1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinamine dihydrochloride (108555-25-5) C14H22N2O·2HCl 4-Methoxyphenethyl at N1 Dihydrochloride 307.26 Increased lipophilicity from OCH3
1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate (92539-14-5) C12H17N2F·2HCl·H2O 4-Fluorobenzyl at N1 Dihydrochloride hydrate 299.21 Improved solubility via F substituent
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-amine dihydrochloride (1185312-10-0) C9H14ClN3S·2HCl Thiazole-Cl at N1 Dihydrochloride 304.67 Heterocyclic influence on metabolism

Key Findings from Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in CAS 1158497-67-6): Enhance polarity and receptor binding through hydrophobic interactions but may reduce CNS penetration . Heterocyclic Modifications (e.g., thiazole in CAS 1185312-10-0): Introduce metabolic stability but may complicate synthesis .

Salt Forms: Dihydrochloride salts (e.g., CAS 51448-56-7) generally exhibit higher aqueous solubility compared to monohydrochloride analogs (e.g., CAS 1158497-67-6), which impacts bioavailability . Hydrate forms (e.g., CAS 92539-14-5) may offer enhanced stability under specific storage conditions .

Fluorinated analogs (e.g., CAS 92539-14-5) are often explored for PET imaging due to fluorine-18 compatibility .

Biological Activity

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an analgesic agent. This article delves into the compound's structure, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a phenethyl group. Its molecular formula is C16_{16}H22_{22}Cl2_{2}N2_{2}, with a molecular weight of 345.34 g/mol. The dihydrochloride form enhances its solubility, facilitating its use in biological applications.

The compound's biological activity primarily stems from its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Preliminary studies indicate that it may exhibit agonistic properties at these receptors, which are crucial for pain modulation. This suggests that this compound could serve as a less potent alternative to more established opioids like fentanyl .

Analgesic Activity

Research highlights the analgesic properties of this compound, suggesting it may provide effective pain relief. The compound's structural similarity to other piperidine derivatives indicates potential interactions with opioid receptors, making it a candidate for further pharmacological studies.

Comparative Analgesic Potency

Compound NameCAS NumberAnalgesic Potency (ED50_{50})Key Features
This compound1209-04-7TBDPotential opioid agonist
Fentanyl437-38-70.0003 mg/kgHighly potent synthetic opioid
CarfentanilTBD0.000002 mg/kgExtremely potent

The table above compares the analgesic potency of this compound with other known opioids. While specific ED50_{50} values for this compound remain to be fully established, its potential as an analgesic agent is noteworthy.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Opioid Receptor Binding Studies : Research has indicated that compounds with similar structures exhibit varying degrees of binding affinity to opioid receptors, which correlates with their analgesic efficacy. For instance, modifications in the piperidine ring significantly influence receptor interactions and analgesic activity .
  • Synthesis and Structure-Activity Relationship (SAR) : The synthesis of this compound often involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. Studies have shown that specific substitutions on the piperidine ring can lead to significant changes in pharmacological profiles .
  • Therapeutic Applications : Beyond analgesia, preliminary investigations suggest potential applications in treating conditions such as anxiety or depression due to its interaction with neurotransmitter systems beyond opioids . Further research is warranted to explore these avenues.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride, and how can purity be optimized?

Methodological Answer: A common synthetic approach involves reductive amination or nucleophilic substitution to introduce the phenylethyl group to the piperidinamine backbone. For example, similar piperidine derivatives are synthesized via refluxing intermediates in methanol/water mixtures with sodium acetate as a catalyst, followed by dihydrochloride salt formation using HCl gas . To optimize purity:

  • Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate purification.
  • Confirm salt stoichiometry via elemental analysis or ion chromatography.
  • Employ recrystallization from ethanol/ether mixtures to isolate high-purity dihydrochloride salts .

Key Reaction Conditions Table:

StepReagents/ConditionsYieldReference
Alkylation2-Phenylethyl bromide, K₂CO₃, DMF, 80°C, 12h~60%
Salt FormationHCl gas, EtOH, 0°C, 2h>95%

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Multi-modal characterization is critical:

  • NMR Spectroscopy : Compare 1^1H and 13^13C chemical shifts to computational predictions (e.g., δ 2.8–3.2 ppm for piperidinamine protons; δ 7.2–7.4 ppm for phenyl groups) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 233.2; [M+2H]²⁺ at m/z 117.1 for the free base) .
  • X-ray Crystallography : Resolve salt conformation and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What solvent systems are optimal for dissolution in experimental settings?

Methodological Answer: The compound exhibits moderate solubility in polar solvents:

  • Aqueous Buffers : Use 0.1M HCl (pH 1–2) for protonated amine solubility (~10 mg/mL).
  • Organic Solvents : DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for biological assays.
  • Precipitation Issues : Add co-solvents like ethanol (10–20% v/v) to enhance stability in aqueous media .

Advanced Research Questions

Q. What in vitro models are appropriate for studying its pharmacological activity?

Methodological Answer:

  • Receptor Binding Assays : Screen for opioid receptor affinity (μ, κ, δ) using radioligand displacement (e.g., [³H]DAMGO for μ-opioid receptors) .
  • Cell-Based Models : Use SH-SY5Y neuroblastoma cells or primary neuronal cultures to assess cAMP inhibition (Gi/o-coupled receptor activity) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS (t₁/₂ < 30 min suggests rapid metabolism) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Methodological Answer:

  • Core Modifications : Introduce substituents at the phenyl ring (e.g., halogens, methoxy) to assess electronic effects on receptor binding .
  • Piperidine Alterations : Replace the piperidinamine with morpholine or pyrrolidine to study ring size impact .
  • Salt Forms : Compare dihydrochloride vs. free base pharmacokinetics in rodent models to evaluate bioavailability differences .

SAR Design Table:

ModificationBiological ImpactReference
4-Fluoro-phenylIncreased μ-opioid affinity (Ki ↓ 30%)
Piperidine → MorpholineReduced CNS penetration (logP ↓ 0.5)

Q. What analytical methods are recommended for metabolic profiling of this compound?

Methodological Answer:

  • Phase I Metabolism : Use HLMs + NADPH cofactor; identify hydroxylated metabolites via LC-HRMS (e.g., +16 Da hydroxylation at piperidine C4) .
  • Phase II Conjugation : Incubate with UDP-glucuronic acid (UGT enzymes) to detect glucuronides (neutral loss scan: 176 Da) .
  • In Vivo Profiling : Administer to mice, collect urine/blood, and use untargeted metabolomics (Q-TOF MS) to map major excretion pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenylethyl)-4-piperidinamine dihydrochloride
Reactant of Route 2
1-(2-Phenylethyl)-4-piperidinamine dihydrochloride

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